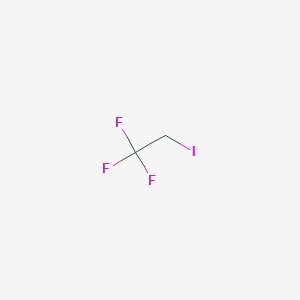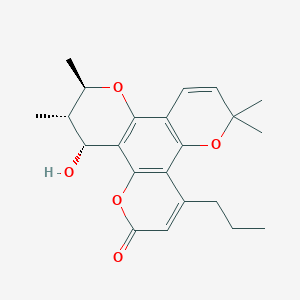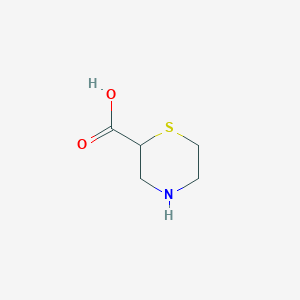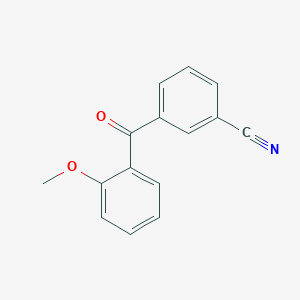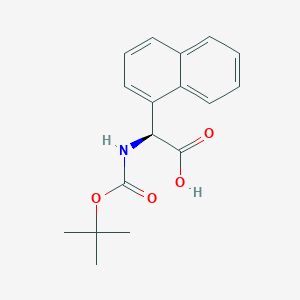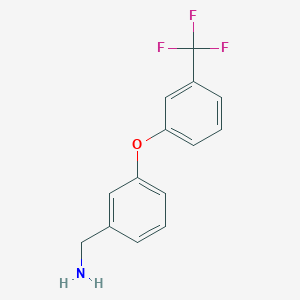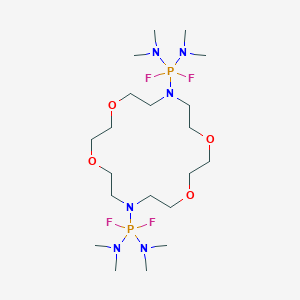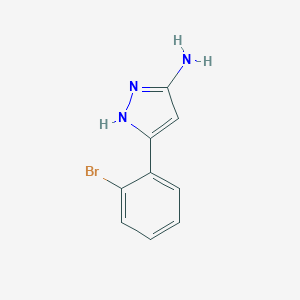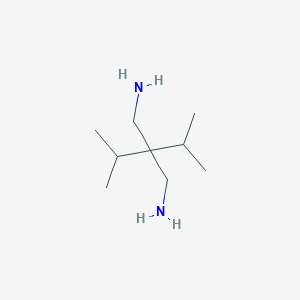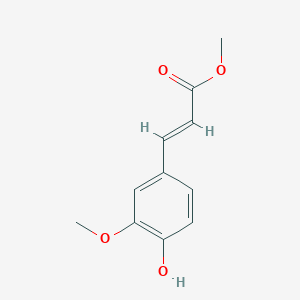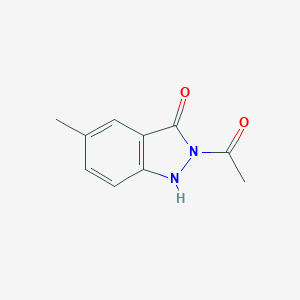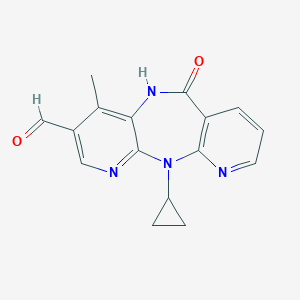
3-Formil Nevirapina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl Nevirapine, also known as 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-3-carboxaldehyde, is a derivative of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.
Aplicaciones Científicas De Investigación
3-Formyl Nevirapine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various derivatives for chemical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
3-Formyl Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .
Mode of Action
Nevirapine binds directly to the reverse transcriptase enzyme and blocks its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus . As a derivative of Nevirapine, 3-Formyl Nevirapine is likely to have a similar mode of action, although specific studies on this compound are limited.
Biochemical Pathways
The biochemical pathways affected by Nevirapine involve the replication cycle of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action disrupts the viral life cycle and helps to control the spread of the virus within the host.
Pharmacokinetics
Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway
Result of Action
The result of Nevirapine’s action is a reduction in the replication of the HIV-1 virus within the host. This can lead to a decrease in viral load and an improvement in immune function in individuals infected with HIV-1
Action Environment
The action of Nevirapine can be influenced by various environmental factors. For example, the presence of other antiretroviral drugs can affect the efficacy of Nevirapine, as these drugs can have synergistic or antagonistic interactions . Additionally, individual patient factors such as age, sex, genetic variations, and overall health status can influence the action, efficacy, and stability of Nevirapine
Safety and Hazards
Direcciones Futuras
Nevirapine is generally recommended for use with other antiretroviral medications. It may be used to prevent mother-to-child spread during birth but is not recommended following other exposures . The development of Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl Nevirapine typically involves the formylation of Nevirapine. One common method is the Vilsmeier-Haack reaction, where Nevirapine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formylation at the third position .
Industrial Production Methods: Industrial production of 3-Formyl Nevirapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Formyl Nevirapine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 3-Carboxy Nevirapine.
Reduction: 3-Hydroxymethyl Nevirapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Nevirapine: The parent compound, used in HIV-1 treatment.
Delavirdine: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.
Efavirenz: A structurally distinct non-nucleoside reverse transcriptase inhibitor with potent antiviral activity.
Etravirine: A next-generation non-nucleoside reverse transcriptase inhibitor effective against resistant strains of HIV.
Uniqueness: 3-Formyl Nevirapine is unique due to the presence of the formyl group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, Nevirapine .
Propiedades
IUPAC Name |
2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPHWLLYPXRTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444844 |
Source


|
| Record name | 3-Formyl Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174532-77-5 |
Source


|
| Record name | 3-Formyl Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
